4-(1H-benzotriazol-1-yl)-5-(2,3,6-trimethylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Cyano Group: This step might involve a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Attachment of the Trimethylphenoxy Group: This could be done through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions could target the cyano groups, converting them to amines.
Substitution: Various substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their ability to prevent corrosion in metals.
Dyes and Pigments: The compound might be used in the synthesis of dyes due to its aromatic structure.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, as a corrosion inhibitor, the benzotriazole moiety might adsorb onto metal surfaces, forming a protective layer. In biological systems, the compound might interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.
2-Cyano-5-phenylphenol: Shares the cyano and phenyl groups but lacks the benzotriazole moiety.
Trimethylphenoxybenzene: Contains the trimethylphenoxy group but lacks the cyano and benzotriazole groups.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-(2,3,6-TRIMETHYLPHENOXY)PHENYL CYANIDE is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both the benzotriazole and cyano groups might enhance its stability and reactivity compared to simpler analogs.
Properties
Molecular Formula |
C23H17N5O |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(2,3,6-trimethylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H17N5O/c1-14-8-9-15(2)23(16(14)3)29-22-11-18(13-25)17(12-24)10-21(22)28-20-7-5-4-6-19(20)26-27-28/h4-11H,1-3H3 |
InChI Key |
HZIOJPVLZNMRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC2=C(C=C(C(=C2)C#N)C#N)N3C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
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